[1,2,4]Triazolo[1,5-a]pyridine-2-carbaldehyde
CAS No.: 1373338-09-0
Cat. No.: VC7500843
Molecular Formula: C7H5N3O
Molecular Weight: 147.137
* For research use only. Not for human or veterinary use.
![[1,2,4]Triazolo[1,5-a]pyridine-2-carbaldehyde - 1373338-09-0](/images/structure/VC7500843.png)
Specification
CAS No. | 1373338-09-0 |
---|---|
Molecular Formula | C7H5N3O |
Molecular Weight | 147.137 |
IUPAC Name | [1,2,4]triazolo[1,5-a]pyridine-2-carbaldehyde |
Standard InChI | InChI=1S/C7H5N3O/c11-5-6-8-7-3-1-2-4-10(7)9-6/h1-5H |
Standard InChI Key | YYSJSIASDICNQF-UHFFFAOYSA-N |
SMILES | C1=CC2=NC(=NN2C=C1)C=O |
Introduction
# Triazolo[1,5-a]pyridine-2-carbaldehyde: A Comprehensive Analysis Triazolo[1,5-a]pyridine-2-carbaldehyde (CAS No. 1373338-09-0) is a heterocyclic organic compound characterized by a fused triazolo-pyridine ring system and a formyl functional group. This compound has garnered attention in pharmaceutical and chemical research due to its structural novelty and potential as a building block for synthesizing biologically active molecules. With a molecular formula of and a molecular weight of 147.13 g/mol, it serves as a versatile intermediate in medicinal chemistry and materials science . This report synthesizes data from diverse sources to provide a detailed examination of its properties, applications, and handling protocols.
Chemical Identity and Nomenclature
[1, Triazolo[1,5-a]pyridine-2-carbaldehyde belongs to the class of nitrogen-containing heterocycles. Its structure comprises a pyridine ring fused with a triazole moiety, with a formyl group (-CHO) at the 2-position. The International Union of Pure and Applied Chemistry (IUPAC) name reflects this arrangement, emphasizing the triazolo[1,5-a]pyridine backbone . The compound’s CAS registry number (1373338-09-0) ensures unambiguous identification across databases and regulatory frameworks .
Physicochemical Properties
Molecular Weight and Formula
The molecular formula corresponds to a molecular weight of 147.13 g/mol, as confirmed by both GlpBio and Capot Chemical sources . This lightweight structure facilitates solubility in polar organic solvents, though exact solubility metrics require further experimental validation.
Table 1: Stock Solution Preparation Guidelines
Mass (mg) | Volume for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |
---|---|---|---|
1 | 6.7967 | 1.3593 | 0.6797 |
5 | 33.9836 | 6.7967 | 3.3984 |
10 | 67.9671 | 13.5934 | 6.7967 |
Research Applications and Synthetic Utility
Role in Medicinal Chemistry
The triazolo-pyridine scaffold is prevalent in drug discovery due to its bioisosteric resemblance to purine bases. The aldehyde functional group enables condensation reactions with amines or hydrazines, facilitating the synthesis of Schiff bases or hydrazones—key intermediates in developing kinase inhibitors and antimicrobial agents . For example, derivatives of this compound have been explored as potential adenosine receptor antagonists .
Synthetic Pathways
Although detailed synthetic protocols are proprietary, the compound is likely synthesized via cyclocondensation reactions. A plausible route involves:
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Formation of the triazole ring through [3+2] cycloaddition between a nitrile and an azide.
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Functionalization at the 2-position via Vilsmeier-Haack formylation to introduce the aldehyde group .
Aspect | Recommendation |
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Personal Protection | Gloves, lab coat, eye protection |
Ventilation | Use in a fume hood |
Spill Management | Absorb with inert material and dispose safely |
First Aid Measures
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Inhalation: Move to fresh air; seek medical attention if respiratory distress occurs.
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Skin contact: Wash thoroughly with soap and water.
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Eye exposure: Rinse with water for 15 minutes and consult a physician .
Regulatory and Compliance Information
Quality Control Metrics
Batch-specific certificates of analysis (COA) from suppliers like GlpBio confirm purity levels exceeding 95.00%, validated via high-performance liquid chromatography (HPLC) .
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